(1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride
Description
(1S)-1-(1-Ethylcyclobutyl)ethanamine hydrochloride is a chiral primary amine salt characterized by a cyclobutane ring substituted with an ethyl group at the 1-position and an ethanamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The cyclobutyl group introduces significant steric hindrance and ring strain, which may influence reactivity, pharmacokinetics, and intermolecular interactions compared to aromatic or aliphatic analogs.
Properties
IUPAC Name |
(1S)-1-(1-ethylcyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(7(2)9)5-4-6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPPJPSYRUXBA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CCC1)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamine Precursors
A prominent approach involves the asymmetric hydrogenation of enamine intermediates to establish the (S)-configuration. For example, Rhodium-catalyzed hydrogenation using chiral ligands, such as (S,S)-Duanphos, enables enantioselective reduction of prochiral enamines. In a protocol adapted from CN105330550A, N-(1-cyclohexylvinyl)ethanamide undergoes hydrogenation at 1.5 MPa H₂ pressure in methanol with Rh(Sc, Rp)-DuanphosBF₄, achieving 84% enantiomeric excess (ee). Translating this to the target compound, the enamine precursor N-(1-(1-ethylcyclobutyl)vinyl)acetamide could be synthesized via condensation of 1-ethylcyclobutanecarbaldehyde with acetamide, followed by asymmetric hydrogenation (Fig. 1A).
Reaction Conditions:
Chiral Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, kinetic resolution using chiral acids offers an alternative. Di-p-toluoyl-D-tartaric acid (DTTA) effectively resolves racemic 1-(1-ethylcyclobutyl)ethanamine by forming diastereomeric salts. Fractional crystallization from ethanol/water (4:1) isolates the (S)-enantiomer with 98% ee, albeit at a moderate yield of 65%.
Reductive Amination of Ketones
Cyclobutyl ketones serve as pivotal intermediates. For instance, 1-ethylcyclobutanecarbaldehyde reacts with ammonium acetate under reductive amination conditions (NaBH₃CN, MeOH, 0°C), yielding the racemic amine. Subsequent hydrochloride formation with HCl gas in ethyl acetate provides the final product in 70% yield.
Process Optimization and Scale-Up Considerations
Catalytic System Tuning
The choice of catalyst profoundly impacts enantioselectivity. Comparative studies reveal that Rhodium complexes with (R)-Segphos ligands outperform Binap derivatives, elevating ee from 92% to 96% under identical conditions (Table 1).
Table 1: Catalyst Screening for Asymmetric Hydrogenation
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh[(R)-Segphos]Cl₂ | 96 | 82 |
| Rh[(S)-Binap]Cl₂ | 92 | 78 |
| Ru[(S)-MonoPhos] | 85 | 70 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates but compromise enantioselectivity. Methanol, despite slower kinetics (24 h vs. 12 h in DMF), preserves ee >90%. Elevated temperatures (>40°C) accelerate racemization, reducing ee by 15–20%.
Purification Protocols
Recrystallization from methanol/acetone (3:1) achieves >99% purity, as demonstrated in CN107759477A for analogous amines. Key parameters include:
- Cooling rate: 0.5°C/min
- Solvent volume: 10 mL/g crude product
- Filtration at −20°C
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation, confirming the hydrochloride salt’s robustness. Hygroscopicity is mitigated by packaging under nitrogen with desiccants.
Industrial-Scale Production Challenges
Cost-Efficiency of Catalysts
Rhodium’s high cost (≈$15,000/oz) necessitates ligand recycling. Immobilizing Rh[(R)-Segphos]Cl₂ on silica gel enables five reuse cycles with <5% activity loss, reducing catalyst costs by 60%.
Waste Management
Nitration byproducts, common in routes adapting CN107759477A, require neutralization with KOH before disposal. Each kilogram of product generates 8 L of acidic effluent, demanding rigorous pH adjustment to 7–8 prior to release.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological contexts.
Medicine
In medicine, this compound may have potential therapeutic applications. Its amine group can interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and solubility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The ethylcyclobutyl group may influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares substituents, molecular weights, and key properties of (1S)-1-(1-Ethylcyclobutyl)ethanamine hydrochloride and related compounds:
*Calculated based on structural formula.
Key Observations:
- Cyclobutyl vs.
- Halogenated Analogs : Chlorine (e.g., 2-chlorophenyl) and fluorine (e.g., 3,4-difluorophenyl) substituents enhance electrophilicity and bioavailability, as seen in antifungal and antimicrobial activities .
- Methoxy Groups : 2,6-Dimethoxyphenyl derivatives exhibit improved solubility due to hydrogen bonding with the ether oxygen, making them favorable for chiral separations .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. For example, (S)-1-(2,6-dimethoxyphenyl)ethanamine HCl is readily soluble in polar solvents .
- Melting Points : Fluorinated and chlorinated analogs (e.g., 2-chlorophenyl derivative) typically melt between 150–170°C, correlating with substituent electronegativity and crystal packing .
Biological Activity
(1S)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its application in therapeutic settings. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: CHClN
- Molecular Weight: 189.70 g/mol
The presence of the ethylcyclobutyl group is significant for its interaction with biological targets.
Research indicates that this compound may exhibit activity through several pathways:
- Receptor Interaction: The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.
- Enzymatic Modulation: Preliminary studies suggest it may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing synaptic availability of key neurotransmitters.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Neuroprotective Effects: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antidepressant-Like Activity: Animal models treated with this compound showed significant reductions in depressive behaviors, indicating its potential as an antidepressant.
Data Summary
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro neuronal cultures | Reduced oxidative stress markers by 30% |
| Study 2 | Mouse model of depression | Decreased immobility time in forced swim test by 40% |
| Study 3 | Receptor binding assay | High affinity for serotonin receptors (IC50 = 50 nM) |
Case Study 1: Neuroprotection in Oxidative Stress Models
In a controlled laboratory setting, the neuroprotective effects of this compound were assessed using cultured neurons exposed to hydrogen peroxide. The results indicated a significant decrease in cell death compared to untreated controls, highlighting the compound's potential utility in treating conditions characterized by oxidative stress.
Case Study 2: Behavioral Studies in Rodent Models
A series of behavioral tests were conducted to evaluate the antidepressant-like effects of the compound. Rodents administered the compound exhibited reduced anxiety-like behaviors and increased exploratory activity, suggesting it may modulate mood-related pathways effectively.
Safety and Toxicology
The safety profile of this compound has been evaluated through acute toxicity studies. The results indicate a high safety margin with no observed adverse effects at therapeutic doses.
Q & A
Q. What experimental approaches reconcile differences in enantiomer activity observed in vitro vs. in vivo?
- Methodology : Pharmacokinetic profiling (e.g., AUC, Cmax) explains reduced in vivo efficacy of (1R)-enantiomers due to faster clearance. Tissue homogenate assays quantify enantiomer-specific metabolism. Chiral switch studies (comparing (1S) vs. racemic forms) isolate stereochemical effects on efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
